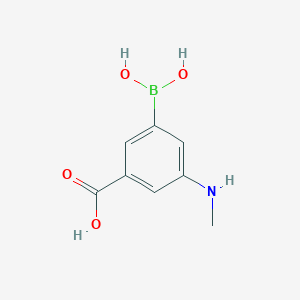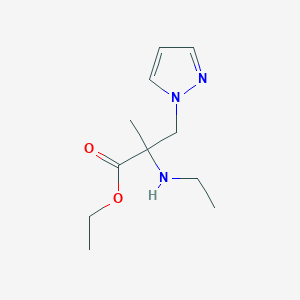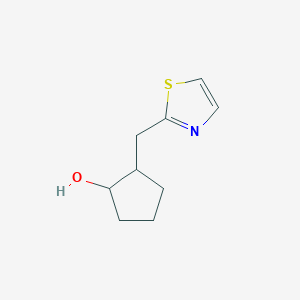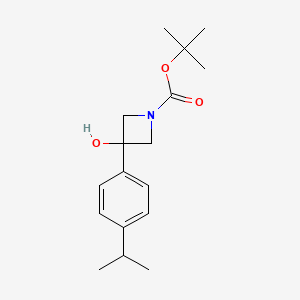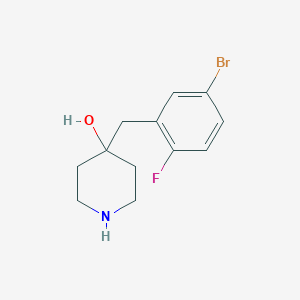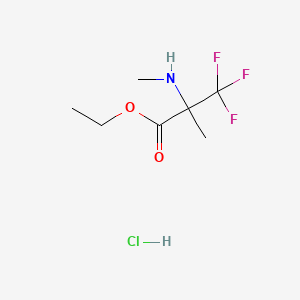
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride is a chemical compound with the molecular formula C7H13ClF3NO2 and a molecular weight of 235.6318 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties and makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride typically involves the trifluoromethylation of carbon-centered radical intermediates . One common method includes the coupling process of 4-methyl-2-acetaminothiazole with a 4-bromopyridine intermediate catalyzed by palladium (Pd), followed by the conversion of 3,3,3-trifluoro-2,2-dimethyl propanoic acid to its chloride form using oxalyl chloride .
Industrial Production Methods
Industrial production of this compound often employs large-scale trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and maintain the necessary reaction conditions. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new trifluoromethylated compounds with different functional groups.
Scientific Research Applications
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity to specific enzymes or receptors. This can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: Another trifluoromethylated compound with similar applications in organic synthesis and research.
Methyl 3,3,3-trifluoropyruvate: Similar in structure and used in similar applications as Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of both the trifluoromethyl group and the methylamino group allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial processes .
Properties
Molecular Formula |
C7H13ClF3NO2 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H |
InChI Key |
ZFLMBFSZOAPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(F)(F)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 3-amino-2-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13550506.png)
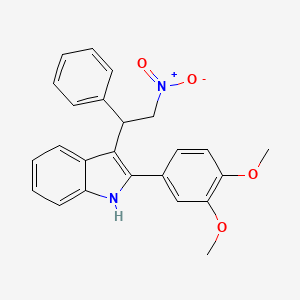
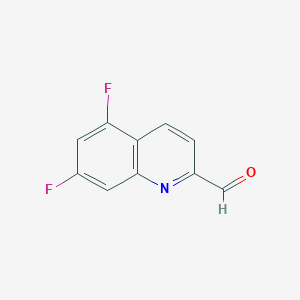
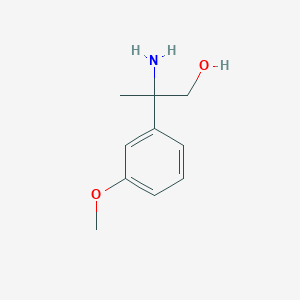
![2-[3-(Aminomethyl)cyclobutyl]acetic acid](/img/structure/B13550536.png)
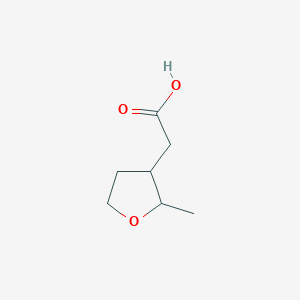
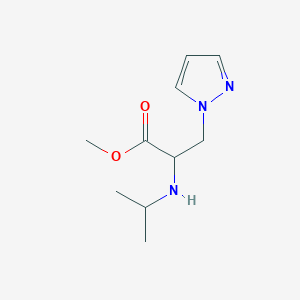
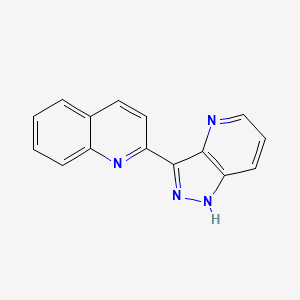
![Methyl 2-{5-oxa-8-azaspiro[3.5]nonan-7-yl}acetate hydrochloride](/img/structure/B13550555.png)
